Home > Products > Screening Compounds P141206 > N-[1-oxo-3-phenyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]benzamide
N-[1-oxo-3-phenyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]benzamide -

N-[1-oxo-3-phenyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]benzamide

Catalog Number: EVT-4323682
CAS Number:
Molecular Formula: C26H27N3O2
Molecular Weight: 413.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

  • Compound Description: YM-09151-2 is a potent neuroleptic agent, exhibiting significantly higher potency than haloperidol and metoclopramide in inhibiting apomorphine-induced stereotyped behavior in rats. [] It also shows a favorable ratio of antistereotypic activity to cataleptogenicity, suggesting potential for use as a therapeutic with reduced side effects. []

Metoclopramide

  • Compound Description: Metoclopramide is a benzamide derivative used as a medication for its antiemetic and gastroprokinetic properties. [] It acts as a dopamine antagonist and is often prescribed to treat nausea and vomiting associated with various conditions.
  • Relevance: Metoclopramide serves as a structural basis for several benzamide derivatives, including N-[1-benzyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide and YM-09151-2, investigated for their potential neuroleptic activity. [] The core benzamide structure with a substituted ethylenediamine side chain is conserved in these compounds, with variations in the substituents contributing to differences in potency and pharmacological profiles.

N-[2-(N-Benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino)benzamide (Compound 23)

  • Compound Description: Compound 23, a linear benzamide derivative designed as a potential neuroleptic, demonstrated significantly higher activity (15 times) compared to metoclopramide in inhibiting apomorphine-induced stereotyped behavior in rats. []

Substituted (R)-N-[(1-(4-fluoro-benzyl)-2-pyrrolidinyl)methyl]benzamides and -salicylamides

  • Compound Description: This series of compounds represents potent dopamine D2 receptor antagonists, exhibiting potential as antipsychotic agents. [] They show high affinity for the D2 receptor, with some derivatives demonstrating IC50 values in the low nanomolar range. [] This class of compounds is also suitable for development into 18F radioligands, which could be valuable tools for studying D2 receptor occupancy in vivo.
  • Relevance: These compounds, particularly compound 15 and compounds 22 and 26, share a structural resemblance to N-[1-benzyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide. [] All of these compounds feature a benzamide or salicylamide core structure, with a chiral center at the carbon bearing the nitrogen atom. The nitrogen atom is further substituted with a (1-benzyl-2-pyrrolidinyl)methyl group in these D2 antagonists, while N-[1-benzyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide contains a similar but distinct 1-benzyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl substituent. These structural similarities suggest that modifications to the substituent on the benzamide nitrogen can significantly impact pharmacological activity and target receptor selectivity.

Properties

Product Name

N-[1-oxo-3-phenyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]benzamide

IUPAC Name

N-[1-oxo-3-phenyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]benzamide

Molecular Formula

C26H27N3O2

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C26H27N3O2/c30-25(22-12-6-2-7-13-22)27-24(20-21-10-4-1-5-11-21)26(31)29-18-16-28(17-19-29)23-14-8-3-9-15-23/h1-15,24H,16-20H2,(H,27,30)

InChI Key

OKCPLGMYFSQTRJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.